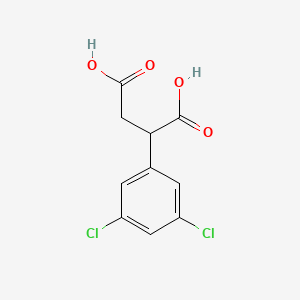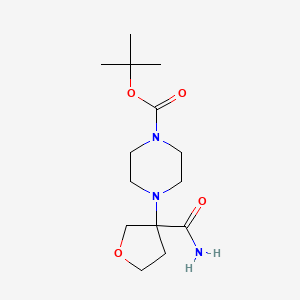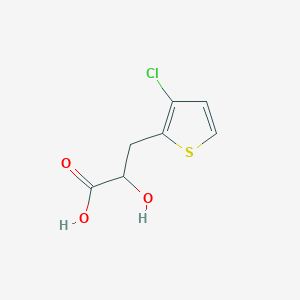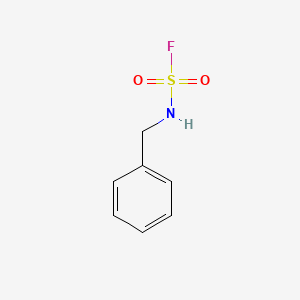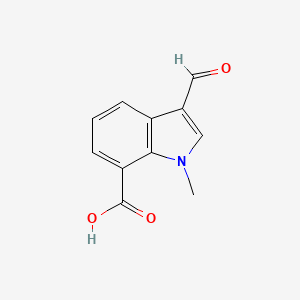
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol is a fluorinated organic compound characterized by the presence of two fluoromethyl groups and a phenyl group attached to a cyclobutanol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol typically involves the cycloaddition of fluorinated precursors. One common method is the reaction of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions. This reaction proceeds smoothly under transition-metal and base-free conditions, yielding the desired cyclobutanol product in good to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of solvent-controlled synthesis and the use of fluorinated precursors can be scaled up for industrial applications, ensuring efficient and safe production.
化学反应分析
Types of Reactions
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The fluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted cyclobutanol derivatives.
科学研究应用
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in drug development due to its unique structural features and potential biological activity.
作用机制
The mechanism of action of 3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenylacetic acid
- 3,4-Bis(fluorodinitromethylfurazan-4-oxy)furazan
- 3,3-Bis(trifluoromethyl)cyclopropane
Uniqueness
3,3-Bis(fluoromethyl)-1-phenylcyclobutan-1-ol is unique due to its cyclobutanol ring structure combined with fluoromethyl and phenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .
属性
分子式 |
C12H14F2O |
|---|---|
分子量 |
212.24 g/mol |
IUPAC 名称 |
3,3-bis(fluoromethyl)-1-phenylcyclobutan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-8-11(9-14)6-12(15,7-11)10-4-2-1-3-5-10/h1-5,15H,6-9H2 |
InChI 键 |
CIROEPAPRGINFL-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(C2=CC=CC=C2)O)(CF)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13225302.png)

![4-(hydrazinecarbonyl)-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B13225312.png)

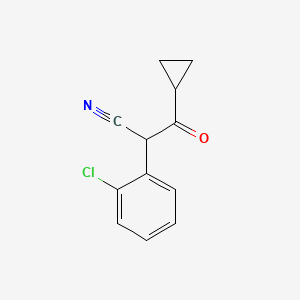

![Ethyl 2-[2-(2-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13225328.png)
![2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13225331.png)
amine](/img/structure/B13225347.png)
